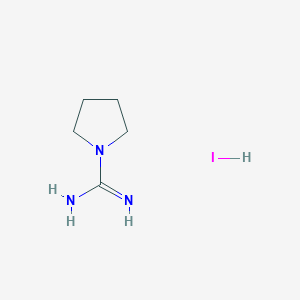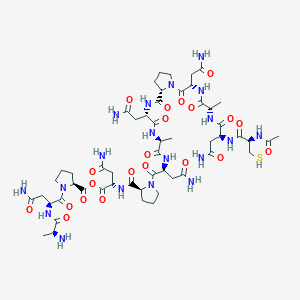
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcysteine (asparaginyl-alanyl-asparaginyl-proline)3, also known as N-acetylcysteine (NAC), is a derivative of the amino acid cysteine. It has been used for decades as a mucolytic agent to break up mucus and improve lung function in patients with respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. However, recent research has shown that NAC has a wide range of other potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of NAC is not fully understood, but it is thought to work through a number of different pathways. Some of the key mechanisms include:
1. Antioxidant activity: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Anti-inflammatory activity: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Mucolytic activity: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
Efectos Bioquímicos Y Fisiológicos
NAC has a number of biochemical and physiological effects in the body, including:
1. Increasing glutathione levels: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Reducing inflammation: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Breaking up mucus: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are a number of advantages and limitations to using NAC in lab experiments. Some of the advantages include:
1. Low toxicity: NAC is generally considered to be safe and well-tolerated, with few side effects.
2. Wide range of potential applications: NAC has been shown to have potential therapeutic applications in a variety of medical conditions, making it a versatile research tool.
3. Easy to administer: NAC can be administered orally or intravenously, making it easy to use in lab experiments.
Some of the limitations of using NAC in lab experiments include:
1. Limited solubility: NAC has limited solubility in water, which can make it difficult to work with in some experiments.
2. Variable bioavailability: The bioavailability of NAC can vary depending on the route of administration and the individual patient.
3. Potential for oxidation: NAC can be oxidized to form disulfide bonds, which can reduce its effectiveness in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on NAC. Some of the areas that warrant further investigation include:
1. Cancer: NAC has been shown to have potential anticancer effects in some studies, and further research is needed to explore its potential as a cancer treatment.
2. Neurodegenerative diseases: NAC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research is needed to explore its effectiveness in these conditions.
3. Infectious diseases: NAC has been shown to have potential antiviral and antibacterial effects, and further research is needed to explore its potential as a treatment for infectious diseases.
4. Aging: NAC has been shown to have potential anti-aging effects in some studies, and further research is needed to explore its potential as an anti-aging treatment.
Métodos De Síntesis
NAC can be synthesized from L-cysteine, which is a naturally occurring amino acid found in many foods. The synthesis process involves the acetylation of L-cysteine with acetic anhydride in the presence of a catalyst such as sodium hydroxide. The resulting Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3eine is then purified and crystallized.
Aplicaciones Científicas De Investigación
NAC has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include:
1. Antioxidant properties: NAC has been shown to have potent antioxidant properties, which may help to protect cells from damage caused by oxidative stress. This has potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
2. Liver disease: NAC has been shown to have a protective effect on the liver, and may be useful in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver cirrhosis.
3. Mental health: NAC has been studied for its potential use in the treatment of mental health conditions such as depression, anxiety, and addiction.
4. Respiratory diseases: NAC is currently used as a mucolytic agent in the treatment of respiratory diseases such as COPD and cystic fibrosis. However, recent research has also shown that it may have anti-inflammatory and antioxidant effects in the lungs, which could have potential applications in the treatment of other respiratory conditions such as asthma and bronchitis.
Propiedades
Número CAS |
110605-28-2 |
|---|---|
Nombre del producto |
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
Fórmula molecular |
C53H81N19O21S |
Peso molecular |
1352.4 g/mol |
Nombre IUPAC |
[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl] (2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C53H81N19O21S/c1-21(54)41(80)66-27(16-37(57)76)51(90)72-13-7-10-34(72)53(92)93-52(91)30(19-40(60)79)69-48(87)33-9-6-12-71(33)50(89)29(18-39(59)78)68-43(82)23(3)62-45(84)26(15-36(56)75)65-47(86)32-8-5-11-70(32)49(88)28(17-38(58)77)67-42(81)22(2)61-44(83)25(14-35(55)74)64-46(85)31(20-94)63-24(4)73/h21-23,25-34,94H,5-20,54H2,1-4H3,(H2,55,74)(H2,56,75)(H2,57,76)(H2,58,77)(H2,59,78)(H2,60,79)(H,61,83)(H,62,84)(H,63,73)(H,64,85)(H,65,86)(H,66,80)(H,67,81)(H,68,82)(H,69,87)/t21-,22-,23-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
IATQYDDBOUHVBI-DBUIVCQZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)C)N |
SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
SMILES canónico |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
Otros números CAS |
110605-28-2 |
Sinónimos |
Ac-Cys-(Asn-Ala-Asn-Pro)3 Ac-Cys-(NANP)3 acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



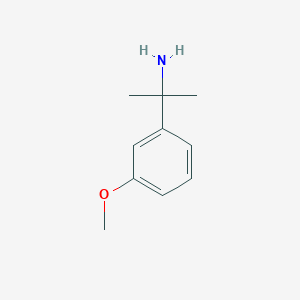
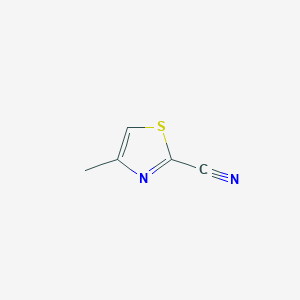
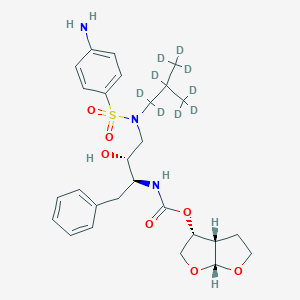
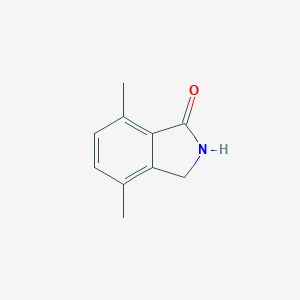
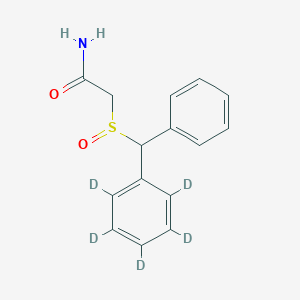
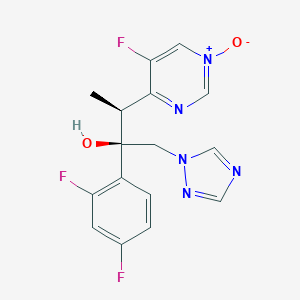
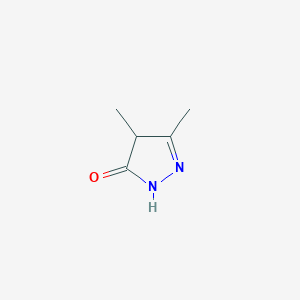
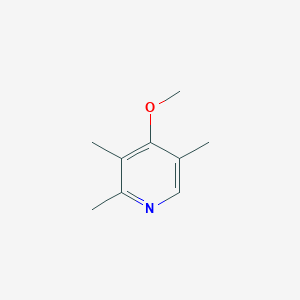
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
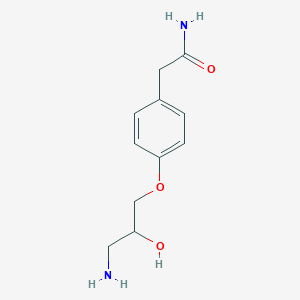
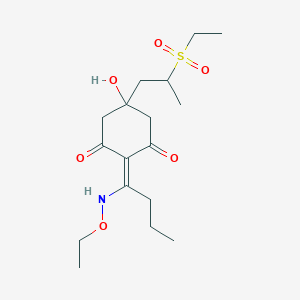
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
